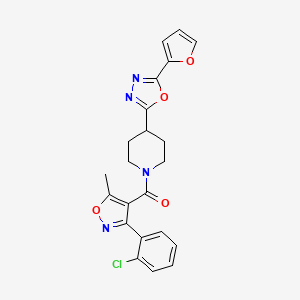

(3-(2-Chlorphenyl)-5-methylisoxazol-4-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H19ClN4O4 and its molecular weight is 438.87. The purity is usually 95%.

BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Protodeboronierung: Pinacolboronsäureester sind wichtige Bausteine in der organischen Synthese. Während die funktionalisierte Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Jüngste Forschungsergebnisse haben über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes berichtet. Diese Methode ermöglicht die formale anti-Markovnikov-Alken-Hydromethylierung, eine wertvolle Transformation .

- Hydromethylierung von Alkenen: Das oben erwähnte Protokoll ermöglicht die Hydromethylierung von Alkenen, was besonders nützlich für die Modifikation komplexer Moleküle ist. So wurde es beispielsweise auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .

- Indolderivate: Die Indol-Einheit der Verbindung deutet auf eine mögliche biologische Aktivität hin. Indolderivate wurden auf ihre antiproliferativen und antiviralen Eigenschaften untersucht. Weitere Untersuchungen der Indol-basierten Derivate dieser Verbindung könnten zu neuen Wirkstoffkandidaten führen .

- Borträger: Boronsäuren und ihre Ester werden für Wirkstoffabgabesysteme in Betracht gezogen, insbesondere in der Neutroneneinfangtherapie. Während diese Verbindungen in Wasser nur geringfügig stabil sind, kann ihre Stabilität durch Modifizierung der Bor-Einheit verbessert werden. Die Untersuchung der Stabilität und Reaktivität dieser Verbindung in biologischen Umgebungen könnte wertvoll sein .

Katalyse und Organische Synthese

Medizinische Chemie und Wirkstoffdesign

Borbasierte Wirkstoffabgabe

Biologische Aktivität

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with the molecular formula C21H21ClN2O5S and a molecular weight of 448.92 g/mol, has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which are known to impart significant biological properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value in the micromolar range.

- CEM-13 (leukemia) : Demonstrated potent activity against this cell line, indicating potential as an anticancer agent.

-

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through:

- Activation of caspases : Western blot analysis indicated increased levels of cleaved caspase-3, suggesting a pathway involving programmed cell death.

- p53 Pathway Activation : Increased expression of p53 was observed, which is crucial for apoptosis in response to cellular stress.

- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria.

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various oxadiazole derivatives, the compound was tested against several cancer cell lines. The results indicated that it had a higher potency compared to standard chemotherapeutic agents like doxorubicin:

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Doxorubicin (10.38) |

| CEM-13 | 0.12 | Doxorubicin |

Study 2: Apoptosis Induction

Flow cytometry assays confirmed that treatment with the compound resulted in increased apoptotic cell populations in MCF-7 cells. The study highlighted that the compound's mechanism involved mitochondrial pathways leading to apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features:

- Chlorophenyl Group : The presence of chlorine on the phenyl ring enhances lipophilicity and may contribute to improved cellular uptake.

- Isosazole and Oxadiazole Moieties : These heterocycles are often associated with bioactivity due to their ability to interact with various biological targets.

Eigenschaften

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c1-13-18(19(26-31-13)15-5-2-3-6-16(15)23)22(28)27-10-8-14(9-11-27)20-24-25-21(30-20)17-7-4-12-29-17/h2-7,12,14H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIZCYJQBIDTKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.